3-((tert-Butoxycarbonyl)amino)butanoic acid
Overview
Description
“3-((tert-Butoxycarbonyl)amino)butanoic acid” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .
Synthesis Analysis
The synthesis of “3-((tert-Butoxycarbonyl)amino)butanoic acid” involves the use of tert-butanol . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “3-((tert-Butoxycarbonyl)amino)butanoic acid” is characterized by the syn configuration of the partially double amide C-N bond . The crystal packing is determined by intermolecular O-H…O and N-H…O hydrogen bonds, which link the molecules into a double-chain structure extending along [010] .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
- Summary of the Application : The compound “3-((tert-Butoxycarbonyl)amino)butanoic acid” is used in the synthesis of dipeptides. This process involves the use of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields within 15 minutes .
Future Directions
The future directions of “3-((tert-Butoxycarbonyl)amino)butanoic acid” could involve its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a promising area of research .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDHEONPQYIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394833 | |
Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)butanoic acid | |
CAS RN |
52815-19-7 | |
Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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